molecular formula C10H11N B1626096 4-Propylbenzonitrile CAS No. 60484-66-4

4-Propylbenzonitrile

Cat. No.: B1626096
CAS No.: 60484-66-4
M. Wt: 145.2 g/mol
InChI Key: HEIAAGNBEHLVCZ-UHFFFAOYSA-N
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Description

4-Propylbenzonitrile is an organic compound with the molecular formula C10H11N It is a derivative of benzonitrile where a propyl group is attached to the benzene ring

Safety and Hazards

While specific safety data for 4-Propylbenzonitrile was not found, it’s important to handle all chemical compounds with care. General safety measures include wearing protective clothing and avoiding ingestion or contact with skin .

Future Directions

The future directions of research involving benzonitrile derivatives, including 4-Propylbenzonitrile, could involve the development of more sustainable and efficient synthesis methods . This could include the use of renewable raw materials and cleaner chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylbenzonitrile can be synthesized through several methods. One common approach involves the selective ammoxidation of propylbenzyl chlorides, which are obtained by chloromethylation of propylbenzene . This method is efficient and yields high selectivity at relatively low temperatures (around 200°C).

Another method involves the dehydration of amides or the cyanation of aromatic bromides . These methods, however, often require expensive materials or lead to significant pollution, making them less suitable for large-scale industrial production.

Industrial Production Methods

The most economically viable route for industrial production of aromatic nitriles, including this compound, is the heterogeneous catalytic ammoxidation of methyl aromatics . This method is simple and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the nitrile group to other functional groups such as amides or acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Amides, acids, and esters.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-Propylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound of 4-Propylbenzonitrile, with a simpler structure and different reactivity.

    4-Methylbenzonitrile: Similar structure but with a methyl group instead of a propyl group.

    4-Ethylbenzonitrile: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

This compound is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other benzonitrile derivatives and suitable for specific applications where the propyl group plays a crucial role.

Properties

IUPAC Name

4-propylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIAAGNBEHLVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509668
Record name 4-Propylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60484-66-4
Record name 4-Propylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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